![molecular formula C15H15Cl2N3O2 B7077230 1-(3,4-dichlorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclobutane-1-carboxamide](/img/structure/B7077230.png)
1-(3,4-dichlorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclobutane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclobutane-1-carboxamide is a synthetic organic compound with a molecular formula of C15H17Cl2N3O2 and a molecular weight of 342.22 g/mol . This compound is characterized by the presence of a cyclobutane ring, a dichlorophenyl group, and an oxadiazole moiety, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of 1-(3,4-dichlorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclobutane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the dichlorophenyl group: This step involves the substitution reaction of a suitable cyclobutane derivative with a dichlorophenyl halide in the presence of a base.
Coupling of the oxadiazole and cyclobutane moieties: This final step involves the coupling of the previously synthesized oxadiazole derivative with the cyclobutane derivative under suitable conditions, such as using a coupling reagent like EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet commercial demands.
Chemical Reactions Analysis
1-(3,4-Dichlorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclobutane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific functional groups targeted and the reagents used.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclobutane-1-carboxamide has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: This compound can be used in biological assays to study its effects on cellular processes and its potential as a bioactive molecule.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclobutane-1-carboxamide involves its interaction with specific molecular targets and pathways. The dichlorophenyl group may interact with hydrophobic pockets in proteins, while the oxadiazole moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Similar compounds to 1-(3,4-dichlorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclobutane-1-carboxamide include:
3-(3,4-Dichlorophenyl)-1,1-dimethylurea (DCMU): Known for its use as a herbicide, DCMU shares the dichlorophenyl group but differs in its overall structure and applications.
1-(3,4-Dichlorophenyl)-3-methylurea: Another compound with a similar dichlorophenyl group but different functional groups, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its combination of the cyclobutane ring, dichlorophenyl group, and oxadiazole moiety, which confer specific chemical reactivity and potential biological activity .
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O2/c1-9-19-13(22-20-9)8-18-14(21)15(5-2-6-15)10-3-4-11(16)12(17)7-10/h3-4,7H,2,5-6,8H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKDSBDPQSQSQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2(CCC2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(3-bromo-4-fluorophenyl)propan-2-yl]-3-(2-hydroxyethyl)pyrrolidine-1-carboxamide](/img/structure/B7077152.png)
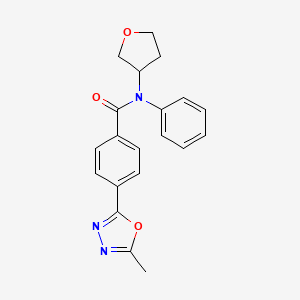
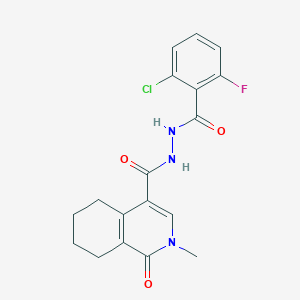
![2-[1-[(2,2-Dichlorocyclopropanecarbonyl)amino]cyclohexyl]acetic acid](/img/structure/B7077162.png)
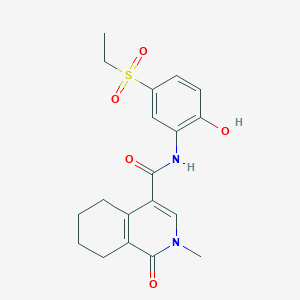
![1-[5-[4-(3-Methoxypropylsulfonyl)piperazine-1-carbonyl]furan-2-yl]ethanone](/img/structure/B7077168.png)
![1-[2-[(3R,4S)-3,4-dimethoxypyrrolidin-1-yl]-2-oxoethyl]quinoxalin-2-one](/img/structure/B7077171.png)
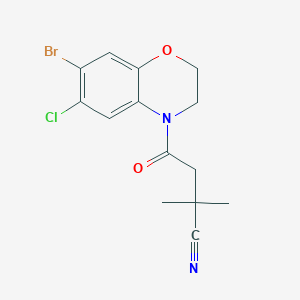
![1,3,3-Trimethyl-4-[2-[3-(2-oxopyrrolidin-1-yl)phenyl]acetyl]piperazin-2-one](/img/structure/B7077186.png)
![(3-Chloro-2-methylphenyl)-[4-(3-methoxypropylsulfonyl)piperazin-1-yl]methanone](/img/structure/B7077193.png)
![2-[4-(3-methoxy-3-methylbutanoyl)piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7077196.png)
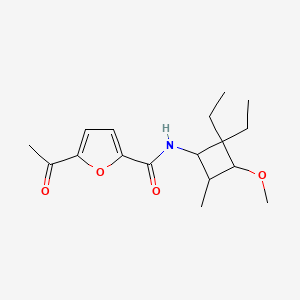
![N-[(1,6-dimethyl-2-oxopyridin-3-yl)methyl]-4-(3-fluorophenyl)oxane-4-carboxamide](/img/structure/B7077221.png)
![cyclopropylmethyl 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine-1-carboxylate](/img/structure/B7077225.png)
